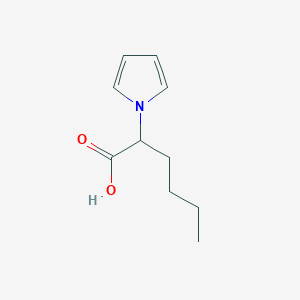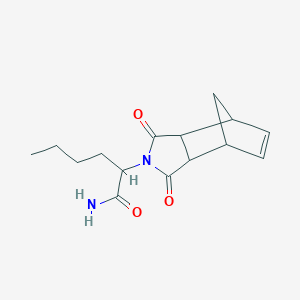
9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a fluorophenyl ketone and a dimethoxy-substituted cyclohexanone derivative, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, acridine derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored for the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers with specific properties, or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one would depend on its specific biological target. Generally, acridine derivatives can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to cell death, making these compounds effective as antimicrobial and anticancer agents. The fluorophenyl group may enhance binding affinity and specificity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Similar to acridines, quinoline derivatives also exhibit a wide range of biological activities.
Indole Derivatives: Indole compounds are known for their diverse pharmacological properties.
Pyrazole Derivatives: These compounds are extensively studied for their biological activities and are structurally similar due to the presence of nitrogen atoms in the ring.
Uniqueness
What sets 9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4,9,10-hexahydroacridin-1-one apart is the combination of the fluorophenyl group and the dimethoxy substitutions, which can enhance its biological activity and stability. This unique structure allows for specific interactions with biological targets, potentially leading to more effective therapeutic agents.
Propriétés
Formule moléculaire |
C23H24FNO3 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
9-(4-fluorophenyl)-6,7-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one |
InChI |
InChI=1S/C23H24FNO3/c1-23(2)11-17-22(18(26)12-23)21(13-5-7-14(24)8-6-13)15-9-19(27-3)20(28-4)10-16(15)25-17/h5-10,21,25H,11-12H2,1-4H3 |
Clé InChI |
VUACYRVXLVZVEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC=C(C=C4)F)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11086015.png)

![ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11086040.png)
![ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11086046.png)

![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11086055.png)
![2,6-dimethyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11086061.png)
![3-bromo-N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11086063.png)
![2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene](/img/structure/B11086069.png)
![7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11086090.png)
![2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11086102.png)
![9-Trifluoromethyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11086107.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11086114.png)
![N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11086120.png)
